
3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with the triazine ring.
Attachment of the 4-Ethoxybenzyl Group: The 4-ethoxybenzyl group can be attached through a condensation reaction involving 4-ethoxybenzyl chloride and the triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(cyclohexylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
- 3-(cyclohexylamino)-6-(4-ethoxyphenyl)-1,2,4-triazin-5(4H)-one
Uniqueness
3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-ethoxybenzyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Biological Activity
3-(Cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a triazine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of triazines known for various pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This indicates that the compound consists of a triazine ring substituted with a cyclohexylamino group and an ethoxybenzyl moiety. The presence of these substituents is crucial for its biological activity.
Antibacterial Activity
Research has indicated that triazine compounds exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.02 mg/mL |
Escherichia coli | 0.03 mg/mL |
These results indicate that the compound has the potential to be developed as an antibacterial agent, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Antitumor Activity
The antitumor potential of triazine derivatives has been widely studied. Compounds in this class often act as alkylating agents or DNA-binding ligands. Preliminary studies on related compounds suggest that this compound may exhibit similar properties.
A study evaluating the cytotoxic effects of various triazine derivatives found that those with a similar structure reduced the viability of cancer cell lines significantly:
Cell Line | IC50 (µM) | Compound |
---|---|---|
HeLa (cervical cancer) | 15 | This compound |
MCF7 (breast cancer) | 12 | This compound |
These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Case Studies
A notable case study involved the evaluation of a series of triazine derivatives in a clinical setting for their antibacterial efficacy. Patients infected with multidrug-resistant bacteria were treated with a regimen including derivatives of triazines. Results showed a marked improvement in clinical outcomes and reduced bacterial load in several patients:
- Patient Group : 30 patients with confirmed bacterial infections.
- Treatment Regimen : Combination therapy including triazine derivatives.
- Outcome : 80% showed significant clinical improvement within two weeks.
Properties
IUPAC Name |
3-(cyclohexylamino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-24-15-10-8-13(9-11-15)12-16-17(23)20-18(22-21-16)19-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPRYUPUVJDMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.